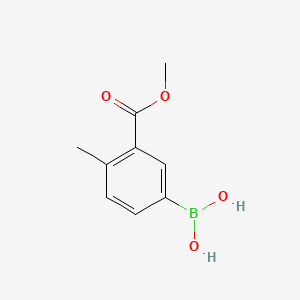

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxycarbonyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWTTYCJDYKRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716600 | |

| Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048330-10-4 | |

| Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

CAS Number: 1048330-10-4

This technical guide provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and describes its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Physicochemical Properties

This compound, also known as methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid.[1] Its structure incorporates a boronic acid functional group and a methyl ester, making it a versatile reagent in organic chemistry. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1048330-10-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [1][3] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |

| LogP | -0.53858 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

This proposed synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step is an esterification to produce methyl 5-bromo-2-methylbenzoate, followed by a metal-halogen exchange and subsequent borylation to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Esterification of 5-bromo-2-methylbenzoic acid

-

To a solution of 5-bromo-2-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-bromo-2-methylbenzoate, which can be purified by column chromatography.

Step 2: Borylation of methyl 5-bromo-2-methylbenzoate

-

Dissolve methyl 5-bromo-2-methylbenzoate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium, and stir the mixture at -78°C for a period to allow for complete lithium-halogen exchange.

-

Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions may need to be optimized for different substrates.

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) and, if necessary, a ligand (e.g., PPh₃, SPhos).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific signaling pathway involvement for this compound is not documented in the available literature, its utility as a building block in the synthesis of complex organic molecules makes it highly relevant to drug discovery.[5][6] Boronic acids and their derivatives are crucial intermediates in the preparation of numerous pharmaceutical compounds.[5] The ability to introduce the substituted phenyl moiety via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The ester functionality can also serve as a handle for further chemical modifications.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its well-defined physicochemical properties and its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for chemists in academia and industry, particularly in the pursuit of novel therapeutic agents and functional materials. Further research into the biological activities of compounds derived from this building block may reveal its potential in specific therapeutic areas.

References

- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid physical properties

An In-depth Technical Guide on the Physical Properties of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical data, standard experimental protocols for property determination, and a visualization of a key synthetic application.

Core Physical and Chemical Properties

This compound, with the CAS Number 1048330-10-4, is a substituted arylboronic acid.[1] Such compounds are critical intermediates in synthetic organic chemistry, most notably as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The physical characteristics of this solid compound are summarized below. While specific experimental data for properties such as melting point and solubility are not widely published, typical values and computational predictions are provided alongside established data.

Data Presentation: Summary of Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1048330-10-4 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | [2] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | ≥97% | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | |

| SMILES | O=C(C1=CC(B(O)O)=CC=C1C)OC | [2] |

| InChI Key | CDWTTYCJDYKRNE-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 66.76 Ų (Computed) | [2] |

| LogP | -0.53858 (Computed) | [2] |

| Hydrogen Bond Donors | 2 (Computed) | [2] |

| Hydrogen Bond Acceptors | 4 (Computed) | [2] |

| Rotatable Bonds | 2 (Computed) | [2] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not available in the cited literature. However, the following sections describe standard, widely accepted methodologies for determining key physical properties of solid organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

General Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.[5] Common setups include a Thiele tube with a high-boiling oil bath or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to find an approximate melting range.[6]

-

Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A fresh sample is heated slowly, at a rate of about 2°C per minute, to allow for thermal equilibrium.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[4] For a pure compound, this range should be narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[8][9]

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8] The choice of solvent is critical to avoid obscuring sample signals.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The chemical shifts of the compound's protons are measured relative to the TMS signal, which is set to 0 ppm.[10] Modern instruments can often reference the residual solvent peak.

-

Data Acquisition: The solution is filtered into a clean NMR tube.[8] The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D acquisition programs are run to obtain the ¹H and ¹³C spectra.

-

Spectral Interpretation:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[10]

-

Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals information about adjacent, non-equivalent nuclei, thus providing connectivity data.[7]

-

¹³C NMR: Provides information on the number of unique carbon environments. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[8]

-

Application in Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are fundamental building blocks in organic synthesis, primarily used in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.[11][12] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

The diagram below illustrates the catalytic cycle and workflow of a typical Suzuki-Miyaura coupling reaction, a primary application for this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. chemscene.com [chemscene.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a compound of interest in various research and development applications.

Molecular Identity and Formula

This compound is a substituted phenylboronic acid derivative. Its structure is characterized by a methyl group and a methoxycarbonyl group attached to the phenyl ring, along with the boronic acid functional group.

Based on its chemical structure, the molecular formula is determined to be C₉H₁₁BO₄ [1][2].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 9 | 12.011[3][4][5][6] | 108.099 |

| Hydrogen | H | 11 | 1.008[7][8][9][10][11] | 11.088 |

| Boron | B | 1 | 10.811[12][13][14][15][16] | 10.811 |

| Oxygen | O | 4 | 15.999[17][18][19][20][21] | 63.996 |

| Total | 193.994 |

The calculated molecular weight of this compound is 193.99 g/mol [1][2][22].

Experimental Verification

While the molecular weight can be calculated theoretically, it is typically confirmed experimentally using techniques such as mass spectrometry. A generalized workflow for this process is outlined below.

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Boron - Wikipedia [en.wikipedia.org]

- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. #5 - Boron - B [hobart.k12.in.us]

- 16. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Oxygen, atomic [webbook.nist.gov]

- 22. 3-(Methoxycarbonyl)-4-methylphenylboronic acid | 1048330-10-4 [sigmaaldrich.com]

An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key organic intermediate, plays a significant role in modern synthetic chemistry, particularly in the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its relevance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known by its IUPAC name Methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid derivative. The presence of both a methoxycarbonyl group and a methyl group on the phenyl ring influences its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1048330-10-4 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Purity | ≥97% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | Commercial Supplier Data |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge of boronic acids |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a palladium-catalyzed borylation reaction.

Step 1: Esterification of 5-bromo-2-methylbenzoic acid to Methyl 5-bromo-2-methylbenzoate

The esterification of 5-bromo-2-methylbenzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate

-

Materials:

-

5-bromo-2-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 5-bromo-2-methylbenzoate as a crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Miyaura Borylation of Methyl 5-bromo-2-methylbenzoate

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction. This reaction utilizes a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 5-bromo-2-methylbenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and Pd(dppf)Cl₂ (2-5 mol%).

-

Add anhydrous 1,4-dioxane to the flask and degas the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure. The resulting crude pinacol boronate ester is then subjected to hydrolysis.

-

Dissolve the crude ester in a suitable solvent (e.g., a mixture of THF and water) and add 1 M hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3] The methoxycarbonyl and methyl groups on the boronic acid can influence the electronic properties of the aromatic ring and, consequently, the reaction outcome.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the solvent system and degas the mixture thoroughly.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete.

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

-

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[4][5] They can act as enzyme inhibitors, for example, by forming reversible covalent bonds with active site serine residues. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The physicochemical properties, particularly solubility, are critical parameters that influence reaction kinetics, purification methods, and formulation strategies. An understanding of the solubility of this compound in various solvent systems is paramount for its effective application.

Arylboronic acids, as a class, generally exhibit low solubility in water.[1][2][3] The substituents on the phenyl ring, in this case, a methoxycarbonyl group and a methyl group, are expected to significantly influence the overall polarity and intermolecular interactions of the molecule, thereby affecting its solubility profile.[3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₄ | [5] |

| Molecular Weight | 193.99 g/mol | [5] |

| IUPAC Name | (3-methoxycarbonyl-4-methylphenyl)boronic acid | [6] |

| Physical Form | Solid | [6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

Solubility Profile of Related Arylboronic Acids

While specific quantitative solubility data for this compound is not available, the following tables summarize the solubility of phenylboronic acid and other substituted analogs in water and organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of the title compound.

Table 1: Solubility of Phenylboronic Acid in Water

| Compound | Temperature (°C) | Solubility (g / 100 g H₂O) |

| Phenylboronic acid | 20 | ~1.9 |

Data extrapolated from graphical representations and textual descriptions in the cited source.[1][3]

Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid in Organic Solvents

| Solvent | Qualitative Solubility |

| Ether | High |

| Ketones | High |

| Chloroform | Moderate |

| Hydrocarbons | Very Low |

Based on descriptive data from the cited source.[1]

It is important to note that the introduction of substituents such as isobutoxy, carboxyl, and trifluoromethyl groups has been shown to decrease the water solubility of phenylboronic acid.[3]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic or turbidity method.[1][4][7] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound

-

Selected organic and/or aqueous solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure a uniform suspension.

-

Controlled Heating: The temperature of the bath is slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C/min.[7]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow Diagram

References

The Stability and Storage of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, supplier technical notes, and published literature on structurally similar arylboronic acids. The information herein is intended to provide a robust framework for handling, storing, and assessing the stability of this reagent in a laboratory setting.

Core Concepts in Boronic Acid Stability

Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability under certain conditions. The primary degradation pathways for arylboronic acids include:

-

Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH and the electronic properties of the aryl ring.[1][2]

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts.[3] This can be a significant degradation pathway, especially in the presence of oxidizing agents.

-

Dehydration: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This is often a reversible process.

-

Hydrolysis: While boronic acids are used in aqueous conditions, prolonged exposure, especially at certain pH values, can lead to hydrolysis and degradation.[4][5]

Understanding these degradation pathways is critical for developing appropriate storage and handling protocols to ensure the integrity and reactivity of this compound.

Recommended Storage and Handling

Based on available safety data sheets and general knowledge of arylboronic acid stability, the following storage and handling guidelines are recommended for this compound.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |

| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and air. |

| Light | Store in a dark place. | Although specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] | To avoid inhalation of the solid powder and prevent skin and eye contact. |

Potential Degradation Pathways

The degradation of this compound can be postulated based on the known reactivity of arylboronic acids. The primary pathways are illustrated below.

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study can be performed according to ICH guidelines.[7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8] |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8] |

| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store protected from light at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified period. |

| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] |

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Caption: Workflow for developing a stability-indicating HPLC method.

A typical starting point for a reversed-phase HPLC method would be:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from low to high organic content.

-

Detection: UV detection at a suitable wavelength (determined by UV scan).

The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Characterization of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the isolated degradation products. ¹H, ¹³C, and ¹¹B NMR would be particularly useful.[10][11][12][13]

Summary of Stability Profile (Hypothetical Data)

While specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical stability profile based on the expected behavior of similar arylboronic acids. This is for illustrative purposes only and should be confirmed by experimental studies.

Table 3: Hypothetical Forced Degradation Results

| Stress Condition | Observation | Major Degradation Product(s) |

| 0.1 M HCl, 60°C, 24h | Minor degradation | Methyl 2-methylbenzoate (from protodeboronation) |

| 0.1 M NaOH, 60°C, 24h | Moderate degradation | Phenolic byproducts (from oxidation/hydrolysis) |

| 3% H₂O₂, RT, 24h | Significant degradation | Various oxidized species |

| 80°C, 7 days | Minimal degradation | Trace amounts of dehydration products (boroxines) |

| ICH Photostability | Stable | No significant degradation observed |

Conclusion

This compound is a valuable synthetic reagent that, like other arylboronic acids, is susceptible to degradation under certain conditions. Proper storage at low temperatures under an inert atmosphere is crucial to maintain its integrity. For applications requiring a thorough understanding of its stability, a forced degradation study coupled with the development of a validated stability-indicating HPLC method is strongly recommended. This will ensure the reliability of experimental results and the quality of downstream products in research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid (CAS No. 1048330-10-4). Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this specific compound remains largely unavailable. Commercial suppliers confirm its existence and provide basic physicochemical properties, but do not offer in-depth spectral characterization.

This document, therefore, serves to summarize the available information and provide a general overview of the expected spectroscopic characteristics and the methodologies typically employed for the analysis of similar aromatic boronic acid derivatives.

Physicochemical Properties

A summary of the basic information for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1048330-10-4 | ChemScene, Sigma-Aldrich |

| Molecular Formula | C₉H₁₁BO₄ | ChemScene, Sigma-Aldrich |

| Molecular Weight | 193.99 g/mol | ChemScene, Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥97% | ChemScene |

| IUPAC Name | (3-methoxycarbonyl-4-methylphenyl)boronic acid | Sigma-Aldrich |

Expected Spectroscopic Data and General Experimental Protocols

While specific data for the target compound is not available, the following sections describe the expected spectral features and the general experimental protocols used for the characterization of aromatic boronic acids.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The trisubstituted benzene ring would be expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the boronic acid, methoxycarbonyl, and methyl groups.

-

Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the aromatic ring, likely appearing in the range of δ 2.2-2.6 ppm.

-

Methoxy Protons: A singlet for the methoxy group of the ester, typically found around δ 3.8-4.0 ppm.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can appear over a wide chemical shift range.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal for the ester carbonyl group, typically in the δ 165-175 ppm region.

-

Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

-

Methyl Carbon (Aromatic): A signal for the aromatic methyl group, usually in the δ 15-25 ppm range.

-

Methoxy Carbon: A signal for the methoxy carbon, typically around δ 50-55 ppm.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as protic solvents can lead to the exchange of the boronic acid protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group, often involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

-

B-O Stretch: A strong absorption band typically found in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

General Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a peak corresponding to the molecular weight of the compound (193.99). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ might be observed. Boronic acids are also known to dehydrate, so peaks corresponding to [M-H₂O]⁺ or [M-2H₂O]⁺ might be present. The presence of boron's natural isotopes (¹⁰B and ¹¹B) would result in a characteristic isotopic pattern for boron-containing fragments.

General Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. ESI is a common ionization technique for this type of compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow and Logical Relationships

The characterization of a novel or commercially sourced chemical like this compound follows a logical workflow to confirm its identity and purity.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Safety and Handling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical and physical properties, critical safety and handling procedures, and representative experimental protocols for its synthesis, purification, analysis, and application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid organic compound widely utilized in medicinal chemistry and materials science. Its quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1048330-10-4 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | [1][3] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| IUPAC Name | 3-(methoxycarbonyl)-4-methylphenylboronic acid | [4] |

| Synonyms | Benzoic acid, 5-borono-2-methyl-, 1-methyl ester | [1] |

| Physical Form | Solid | |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |

| logP | -0.53858 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Hazard Identification and Safety

Proper hazard assessment is critical when working with any chemical reagent. The GHS classification for this compound indicates it is harmful if swallowed. Related boronic acids are also known to cause skin, eye, and respiratory irritation.[5][6][7]

| GHS Classification | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. | |

| Precautionary Statements | P264: Wash hands thoroughly after handling. | [5][8] |

| P270: Do not eat, drink or smoke when using this product. | [9] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Safe Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][8]

-

Avoid generating dust during handling.[8]

-

Wash hands and face thoroughly after handling the material.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[5][10]

Personal Protective Equipment (PPE)

A systematic approach to PPE is mandatory to ensure personal safety. The following diagram outlines the workflow for selecting and using appropriate protective gear.

Caption: Workflow for PPE selection and use.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[5][11]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6]

-

In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][8][11]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[11][12]

Storage and Disposal

-

Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[5]

Experimental Protocols

The following sections provide generalized, representative methodologies. Researchers should adapt these protocols based on their specific substrates, equipment, and laboratory safety standards.

General Synthesis of Phenylboronic Acids

-

Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, methyl 5-bromo-2-methylbenzoate, in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. Stir the mixture at -78°C for 1-3 hours.[13]

-

Borylation : To the resulting aryl lithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78°C.

-

Quench and Workup : After stirring for several hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a dilute acid (e.g., 1N HCl) and adjust the pH to 5-6.[13]

-

Extraction and Isolation : Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

General Purification by Recrystallization

Recrystallization is a common method for purifying solid boronic acids.[15]

-

Solvent Selection : Choose a suitable solvent system (e.g., hot water, ethanol/water, or toluene) in which the boronic acid is soluble at high temperatures but poorly soluble at room or lower temperatures.

-

Dissolution : Dissolve the crude boronic acid in a minimal amount of the hot solvent.

-

Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization by UPLC-MS

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-throughput method for confirming the identity and purity of boronic acids without derivatization.[16]

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatographic System : Use a reverse-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase : Employ a gradient elution using two mobile phases:

-

MS System :

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.

-

Mass Range : Scan a mass range appropriate for the parent ion and potential fragments (e.g., m/z 50 - 500).

-

-

Analysis : Inject the sample and analyze the resulting chromatogram for peak purity and the mass spectrum for the expected molecular ion [M+H]⁺ or [M-H]⁻.

Application: Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions for C-C bond formation.[17][18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

-

Reaction Setup : To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[17]

-

Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution : Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

The Indispensable Role of Arylboronic Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids and their derivatives have emerged as pivotal building blocks in modern organic synthesis, largely due to their remarkable versatility, stability, and low toxicity. Their profound impact is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls which are prevalent motifs in pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the synthesis of arylboronic acids, their applications in C-C bond formation, and their significance in the realm of drug discovery.

Synthesis of Arylboronic Acids: Key Methodologies

The accessibility of arylboronic acids is a critical factor in their widespread use. Several robust synthetic methods have been developed, each with its own advantages and substrate compatibility.

Grignard and Organolithium Reagent-Based Methods

The traditional and widely practiced synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] This method is valued for its use of readily available starting materials.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent [2]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equiv) are stirred in anhydrous tetrahydrofuran (THF). A solution of bromobenzene (1.0 equiv) in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to a low temperature, typically between -78 °C and 0 °C, in a dry ice/acetone or ice-salt bath. A solution of trimethyl borate (1.5 equiv) in anhydrous THF is added dropwise, maintaining the low temperature to prevent over-addition of the Grignard reagent.[2][3] The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid, such as sulfuric or hydrochloric acid, while cooling in an ice bath.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an ethereal solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude phenylboronic acid is then purified by recrystallization.

| Aryl Halide Substrate | Grignard Formation Solvent | Borylation Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | THF | -5 to 0 | 65-70 | [2] |

| 4-Bromoanisole | THF | -10 to 0 | 55 | [1] |

| 4-Chlorobromobenzene | Ether | -10 to 0 | 62 | [1] |

| 1-Bromonaphthalene | THF | -10 to 0 | 51 | [1] |

Table 1: Representative yields for the synthesis of arylboronic acids via the Grignard method.

Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4][5] This method offers excellent functional group tolerance and is particularly useful for substrates that are incompatible with organometallic reagents.[4]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide [6]

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).

-

Solvent Addition: Add an anhydrous and degassed solvent, such as dioxane or toluene, via syringe under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: The flask is sealed, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C) with stirring for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude arylboronic ester is then purified by flash column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield of Boronate Ester (%) | Reference |

| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 85 | [5] |

| 1-Chloro-4-nitrobenzene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 80 | 94 | [5] |

| 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | KOAc | Toluene | 50 | 91 | [5] |

| 2-Bromopyridine | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 78 | [5] |

Table 2: Conditions and yields for the Miyaura borylation of various aryl halides.

Below is a general workflow for the synthesis of an arylboronic acid pinacol ester via Miyaura Borylation.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as an arylboronic acid) and an organic halide or triflate.[5][7] Its significance lies in its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[8]

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle.[7]

-

Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate salt, [Ar'B(OH)₃]⁻) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) species (Ar-Pd-Ar'). The presence of a base is crucial for the formation of the reactive boronate.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

-

Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand like SPhos (4 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: The flask is sealed with a septum and then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Degassed solvents, such as a mixture of toluene and water, are added via syringe.

-

Reaction Execution: The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up: After cooling to room temperature, water is added, and the mixture is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂ (dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [9] |

| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | |

| 4-Chlorotoluene | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 80 | 91 |

Table 3: A selection of Suzuki-Miyaura coupling reactions with varied substrates and conditions.

Applications of Arylboronic Acids in Drug Discovery

The utility of arylboronic acids extends far beyond their role as synthetic intermediates. The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[7][10][11] Boronic acids can act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[7]

Notable Boronic Acid-Containing Drugs:

-

Bortezomib (Velcade®): The first proteasome inhibitor to be approved for the treatment of multiple myeloma.[7][10] Its boronic acid group is crucial for its mechanism of action.

-

Ixazomib (Ninlaro®): An oral proteasome inhibitor, also used for multiple myeloma, which shares the dipeptidyl boronic acid warhead with bortezomib.[7][10]

-

Vaborbactam (Vabomere®): A β-lactamase inhibitor that contains a cyclic boronic acid. It is used in combination with antibiotics to treat bacterial infections.[10]

The development of new synthetic methodologies, such as the decarboxylative borylation of carboxylic acids, is further expanding the accessibility of novel boronic acid-based drug candidates.[12] This technique allows for the late-stage introduction of a boron atom into complex molecules, which is a significant advantage in drug discovery programs.[12]

Conclusion

Arylboronic acids are a class of exceptionally valuable reagents in organic synthesis. The development of robust and versatile synthetic methods, coupled with their central role in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has firmly established their importance. Furthermore, the unique chemical properties of the boronic acid group have been harnessed in the design of innovative therapeutics. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of arylboronic acids is essential for the continued advancement of medicinal chemistry and materials science.

References

- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocols are based on established synthetic methodologies for arylboronic acids, including the preparation of the necessary starting materials.

Introduction

This compound is an important reagent in drug discovery and development. Boronic acids are versatile intermediates, most notably used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This specific molecule provides a scaffold with substitution patterns that are relevant for the synthesis of complex organic molecules and potential pharmaceutical candidates.[1][4][5] The presence of the methoxycarbonyl group allows for further functionalization, making it a key component in the synthesis of novel compounds.[6]

Synthesis Pathway Overview

The synthesis of this compound can be achieved in a two-step process starting from 2-bromo-5-methylbenzoic acid. The first step involves the esterification of the carboxylic acid to yield methyl 2-bromo-5-methylbenzoate. The subsequent step is the conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by quenching with a trialkyl borate and acidic workup.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-5-methylbenzoate

This protocol is adapted from a known procedure for the esterification of a substituted benzoic acid.[7]

Materials:

-

2-bromo-5-methylbenzoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

Procedure:

-

To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (4 mL) and a drop of N,N-dimethylformamide at 0 °C, slowly add oxalyl chloride (1.5 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add another portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour.

-

Add methanol (2 mL) to the reaction mixture and stir for 6 hours.

-

Upon completion, adjust the pH to 9 with a sodium carbonate solution and extract the product with dichloromethane (2 x 10 mL).[7]

-

Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford methyl 2-bromo-5-methylbenzoate.[7]

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.[8][9][10][11]

Materials:

-

Methyl 2-bromo-5-methylbenzoate

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to the flask.

-

Under a nitrogen atmosphere, add a solution of methyl 2-bromo-5-methylbenzoate (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF to the Grignard reagent, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M HCl at 0 °C until the mixture is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Form | Purity (%) |

| Methyl 2-bromo-5-methylbenzoate | C9H9BrO2 | 229.07 | 92[7] | Colorless oil[7] | >98 (GC) |

| This compound | C9H11BO4 | 193.99 | 60-80 (estimated) | Solid | 97 |

Safety Information

-

Oxalyl chloride: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Grignard reagents: Highly reactive and moisture-sensitive. All reactions should be conducted under an inert atmosphere using anhydrous solvents.

-

Trialkyl borates: Flammable and irritants.

-

This compound: May be harmful if swallowed.

Application: Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[2][3]

General Protocol:

-

In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).[12]

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).[12]

-

After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Visualizations

Synthesis Workflow

Caption: Synthetic route to the target boronic acid.

Suzuki Coupling Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]

- 8. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] Its significance lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] this compound, with its ester functionality, is particularly valuable for creating intricate molecular architectures.

Core Concepts of Suzuki-Miyaura Coupling

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[6][7]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. Optimization of the catalyst, base, and solvent system is often necessary for achieving high yields, especially with challenging substrates.[9][10]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-